2-Amino-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one
Description
2-Amino-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one is a bicyclic heterocyclic compound featuring a fused thienopyrimidine core with a tetrahydrobenzo ring system. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to kinase inhibitors, particularly Pim-1 kinase inhibitors, which are implicated in cancer progression .
Properties
Molecular Formula |
C11H13N3OS |
|---|---|
Molecular Weight |
235.31 g/mol |
IUPAC Name |
2-amino-8-methyl-6,7,8,9-tetrahydro-3H-[1]benzothiolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H13N3OS/c1-5-2-3-7-6(4-5)8-9(16-7)10(15)14-11(12)13-8/h5H,2-4H2,1H3,(H3,12,13,14,15) |
InChI Key |
XORWRNQZYBMARG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(S2)C(=O)NC(=N3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one typically involves multi-step reactions. One common method includes the cyclization of appropriate thiophene derivatives with suitable amines under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The 2-amino group and pyrimidine nitrogen atoms enable nucleophilic substitutions. For example:
-
Chlorination : Reacting with POCl₃ or SOCl₂ at 80–100°C yields 4-chloro derivatives, a precursor for further functionalization .
-
Amination : Substituted aromatic amines undergo microwave-assisted Dimroth rearrangement to form N-aryl derivatives (e.g., N-(4-chlorophenyl)-analogs with 85% yield) .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Chlorination | POCl₃, 80°C, 12 hr | 4-Chloro derivative | 78% | |
| Amination | Aryl amine, MW, 100°C, 30 min | N-Aryl analog | 72–85% |
Cyclization and Ring Expansion
The tetrahydrobenzene moiety participates in cyclization reactions:
-
Microwave-assisted cyclization : Intramolecular reactions with acetonitrile at 100°C form fused pyrimidine systems (e.g., 5,6,7,8-tetrahydrobenzo thieno[2,3-d]pyrimidines) .
-
Knoevenagel condensation : Aldehydes react with the thiazolidinone derivative to form 5-arylidene analogs (e.g., compound 8e with 288–290°C melting point) .
Example :
textCompound 7 (0.2 g) + aromatic aldehyde → MW, 100°C, 25 min → 5-arylidene product (yield: 60–75%)[3].
Functionalization of the Amino Group
The 2-amino group undergoes acylation and alkylation:
-
Acylation : Reacting with acetic anhydride or ethyl chloroacetate forms N-acetyl or N-carboxymethyl derivatives .
-
Schiff base formation : Condensation with aldehydes (e.g., 2,4-dihydroxybenzaldehyde) produces imine-linked analogs with anti-tyrosinase activity (IC₅₀: 12.3 µM) .
| Derivative | Reagents | Biological Activity | Reference |
|---|---|---|---|
| N-Acetyl | Ac₂O, EtOH, reflux | Enzyme inhibition | |
| Schiff base | Aldehyde, EtOH, piperidine | Tyrosinase inhibitor |
Oxidation and Reduction Reactions
-
Oxidation : Treatment with KMnO₄ or H₂O₂ oxidizes the tetrahydrobenzene ring to a fully aromatic system.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces double bonds in fused rings, altering conformational flexibility .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings introduce aryl/heteroaryl groups at the 2-position:
text2-Chloro derivative + aryl boronic acid → Pd(PPh₃)₄, K₂CO₃ → 2-Aryl analog (yield: 65%)[5].
Mechanistic Insights
Scientific Research Applications
Biological Activities
Research has highlighted several biological activities associated with 2-Amino-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one:
-
Anticancer Properties
- Studies have indicated that this compound may exhibit anticancer effects by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Its mechanism may involve the modulation of specific signaling pathways related to cell survival and death.
-
Neuroprotective Effects
- The compound has shown promise in neuroprotective applications, potentially offering benefits in conditions such as Alzheimer's disease and Parkinson's disease. Research suggests that it may mitigate oxidative stress and inflammation in neuronal cells.
-
Antimicrobial Activity
- Preliminary investigations indicate that this compound possesses antimicrobial properties against various bacterial strains. This could be valuable in developing new antibiotics or adjunct therapies for resistant infections.
Case Studies
Several case studies have been conducted to explore the therapeutic potential of this compound:
-
Cancer Cell Line Studies
- In vitro studies on various cancer cell lines (e.g., breast cancer and leukemia) demonstrated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis rates compared to control groups.
-
Neuroprotection in Animal Models
- Animal studies investigating the neuroprotective effects showed that administration of the compound before inducing neurotoxic conditions resulted in reduced neuronal death and improved behavioral outcomes.
-
Antimicrobial Efficacy Testing
- Clinical isolates of resistant bacterial strains were tested against this compound, revealing notable antimicrobial activity that warrants further exploration for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Amino-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR) by binding to its active site . This inhibition disrupts the signaling pathways involved in cell proliferation, making it a potential antitumor agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity
Key Structural Analogues and Their Activities:
Key Observations:
- Halogenated Derivatives (3b, 3c): Bromine or chlorine at the para position of the aryl group significantly enhances Pim-1 inhibition (IC50 < 0.2 µM). The 8-bromo substituent in pyrido-thienopyrimidinones improves binding affinity through hydrophobic interactions .
- Hydroxyphenyl Derivatives (A4): The 4-hydroxyphenyl group in tetrahydrobenzo derivatives may improve solubility but reduces potency compared to halogenated analogues .
- Chlorinated Benzo-Thienopyrimidines (6,9-Dichloro): Dichlorination at positions 6 and 9 in the benzo-thienopyrimidine core enhances selectivity for Pim-1, as evidenced by crystallographic studies .
- Methyl vs. The 2-amino group could engage in hydrogen bonding, a feature absent in analogues like 3b or 3c .
Pharmacokinetic and Physicochemical Properties
- Molecular Weight and Lipophilicity: The target compound (MW ≈ 275 g/mol) is lighter than halogenated analogues (e.g., 3b, MW ≈ 420 g/mol), suggesting better bioavailability. The amino group may reduce logP compared to brominated derivatives .
- Amino Group Impact: The 2-amino group could enhance solubility but may increase susceptibility to oxidative metabolism compared to methyl or halogen substituents .
Biological Activity
2-Amino-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₃N₃OS
- Molecular Weight : 235.31 g/mol
- IUPAC Name : this compound
Pharmacological Properties
The compound is part of the tetrahydrobenzo thieno pyrimidine family, known for diverse pharmacological properties including:
- Antitumor Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown potential against human pulmonary carcinoma cells with IC₅₀ values indicating effective inhibition of cell proliferation .
- Kinase Inhibition : The compound has demonstrated inhibitory activity against specific kinases such as FLT3. Studies report that it can inhibit kinase activity by up to 81.8%, suggesting its potential as an anticancer agent targeting oncogenic receptors .
The biological activity of this compound is primarily attributed to its ability to interact with and inhibit key molecular targets:
- Epidermal Growth Factor Receptor (EGFR) : It binds to the active site of EGFR, inhibiting its signaling pathway which is crucial in cancer progression.
- Microtubule Depolymerization : The compound has been shown to cause microtubule depolymerization at concentrations as low as 10 µM in certain cancer cell lines. This effect is linked to its antiproliferative potency and is measured using the sulforhodamine B assay (SRB assay) .
Antiproliferative Activity
A study evaluated the antiproliferative effects of various thienopyrimidine derivatives including the target compound. The results indicated that compounds with modifications at the C-4 position exhibited enhanced biological activity. Specifically:
| Compound | IC₅₀ (µM) | Activity Description |
|---|---|---|
| 2-Amino-8-methyl... | 32.4 ± 5.5 | Significant cytotoxicity against all tested cell lines |
| Chloro-acetohydrazide derivative | 12.0 ± 3.2 | Most potent among derivatives tested |
| Control (no treatment) | N/A | Baseline for comparison |
Kinase Inhibition Studies
In a comparative study assessing kinase inhibition across several compounds:
| Compound | % Kinase Inhibition |
|---|---|
| 2-Amino-8-methyl... | 81.8% |
| Compound A | 79.4% |
| Compound B | 41.4% |
These findings underscore the potential of this compound in therapeutic applications targeting kinase-related pathways in cancer.
Q & A
Basic: What are the optimized synthetic routes for 2-amino-8-methyl-tetrahydrobenzo-thienopyrimidinone derivatives?
Methodological Answer:
The compound is typically synthesized via cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes. Key steps include:
- Azomethine Formation : Reflux the carboxamide precursor with aldehydes in ethanol to form azomethine intermediates .
- Heterocyclization : Treat intermediates with glacial acetic acid and DMSO under reflux to induce ring closure. For example, reaction at 100°C for 60 minutes yields the pyrimidinone core with >80% efficiency .
- Recrystallization : Purify the product using acetic acid or ethanol/water mixtures to achieve >95% purity .
Critical Parameters : Use of DMSO as a co-solvent accelerates cyclization, while stoichiometric control of aldehydes minimizes byproducts .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
A multi-spectral approach is essential:
- NMR Spectroscopy : Confirm the pyrimidinone scaffold via:
- IR Spectroscopy : Stretching vibrations at 1660–1680 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (NH₂) .
- Elemental Analysis : Validate purity (e.g., C, H, N, S within ±0.3% of theoretical values) .
Basic: What in vitro assays are used to evaluate its biological activity?
Methodological Answer:
Common assays include:
- Enzyme Inhibition :
- Tyrosinase Inhibition : Measure IC50 via spectrophotometric monitoring of L-DOPA oxidation at 475 nm .
- Cholinesterase Inhibition (for Alzheimer’s) : Use Ellman’s method with acetylthiocholine iodide, monitoring at 412 nm .
- Cytotoxicity : Employ MTT assays (e.g., against SH-SY5Y cells), with absorbance at 570 nm to quantify cell viability .
Key Controls : Include donepezil (cholinesterase) or kojic acid (tyrosinase) as reference inhibitors .
Advanced: How to design molecular docking studies to predict enzyme inhibitory activity?
Methodological Answer:
- Target Selection : Prioritize enzymes with known structural data (e.g., tyrosinase PDB: 2Y9X; acetylcholinesterase PDB: 4EY7) .
- Ligand Preparation : Optimize the compound’s 3D structure using tools like Avogadro, ensuring correct tautomerization and protonation states .
- Docking Software : Use AutoDock Vina or Schrödinger Glide. Key parameters:
- Grid box centered on the enzyme’s active site (e.g., Cu²⁺ ions for tyrosinase) .
- Scoring functions (e.g., MM-GBSA) to rank binding affinities .
- Validation : Compare docking poses with crystallographic ligands (RMSD <2.0 Å) and correlate computed ΔG with experimental IC50 .
Advanced: How to perform SAR analysis for substituent optimization?
Methodological Answer:
- Substituent Libraries : Synthesize derivatives with varied groups at C2 (e.g., 2,4-dihydroxybenzene, tert-butyl phenols) .
- Activity Profiling : Test analogs against target enzymes and plot substituent effects. For example:
- 3D-QSAR Models : Use CoMFA/CoMSIA to map steric/electrostatic fields guiding activity .
Advanced: How to resolve contradictions in activity data across studies?
Methodological Answer:
- Source Analysis : Check assay conditions (e.g., tyrosinase from Agaricus bisporus vs. human recombinant) .
- Buffer Effects : pH variations (e.g., phosphate buffer pH 6.8 vs. 7.4) may alter ionization states of phenolic substituents .
- Cell Line Variability : For cytotoxicity, compare results across multiple lines (e.g., SH-SY5Y vs. HepG2) to rule out cell-specific artifacts .
- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance (p<0.05) .
Advanced: What strategies improve solubility without losing bioactivity?
Methodological Answer:
- Polar Substituents : Introduce hydroxyl (-OH) or amino (-NH₂) groups at C2 (e.g., 4g), increasing logP by 0.5 units while maintaining H-bonding .
- Prodrug Approach : Synthesize phosphate or acetate esters of phenolic derivatives, which hydrolyze in vivo to active forms .
- Co-solvent Systems : Use cyclodextrin complexes or PEG-based formulations to enhance aqueous solubility (>5 mg/mL) .
Advanced: How to validate computational models with experimental data?
Methodological Answer:
- Blind Testing : Reserve 20% of synthesized derivatives for external validation. Compare predicted vs. experimental IC50 using Pearson’s r (>0.7 indicates robustness) .
- Free Energy Perturbation (FEP) : Simulate mutations in enzyme binding pockets to predict resistance mechanisms (e.g., His263Ala in tyrosinase) .
- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD <3.0 Å) and identify critical residue interactions (e.g., π-π stacking with Phe294 in cholinesterase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
